molecular formula C7H8F5NO B6188484 6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one CAS No. 2648940-90-1

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one

Cat. No.: B6188484
CAS No.: 2648940-90-1
M. Wt: 217.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one is a fluorinated organic compound with the molecular formula C7H10F5NO. It is a derivative of piperidin-2-one, where a pentafluoroethyl group is attached to the sixth carbon of the piperidine ring. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one typically involves the introduction of the pentafluoroethyl group to a piperidin-2-one precursor. One common method is the nucleophilic substitution reaction where a suitable piperidin-2-one derivative reacts with a pentafluoroethylating agent under controlled conditions. The reaction may require the use of a base to facilitate the substitution and may be carried out in an inert solvent to prevent side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and to handle the potentially hazardous fluorinating agents safely .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The pentafluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atoms can influence binding affinity and selectivity. The pentafluoroethyl group can also affect the compound’s lipophilicity and metabolic stability, impacting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one: Another fluorinated piperidin-2-one derivative with the pentafluoroethyl group at the third carbon.

    4-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one: Similar structure but with the pentafluoroethyl group at the fourth carbon.

Uniqueness

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one is unique due to the position of the pentafluoroethyl group, which can influence its chemical reactivity and interactions differently compared to its isomers. The specific placement of the fluorinated group can lead to variations in physical properties, such as boiling point, solubility, and stability, making it distinct from other similar compounds .

Properties

CAS No.

2648940-90-1

Molecular Formula

C7H8F5NO

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.